molecular formula C19H14FN3O2S2 B2916164 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1207010-16-9

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B2916164
CAS No.: 1207010-16-9
M. Wt: 399.46
InChI Key: CBNVCXDLWJTOQW-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of the Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Coupling Reactions: The final step involves coupling the benzothiazole and oxazole intermediates with the fluorophenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the benzothiazole or oxazole rings.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and oxazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenyl-ethanone
  • 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is unique due to the presence of both benzothiazole and oxazole rings, along with a fluorophenyl group. This combination of structural features provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S2/c20-14-6-2-1-5-13(14)16-9-12(23-25-16)10-21-18(24)11-26-19-22-15-7-3-4-8-17(15)27-19/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNVCXDLWJTOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)CSC3=NC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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